1-Phenylpropyl isocyanide
CAS No.: 86345-62-2
Cat. No.: VC7260896
Molecular Formula: C10H11N
Molecular Weight: 145.205
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86345-62-2 |
|---|---|
| Molecular Formula | C10H11N |
| Molecular Weight | 145.205 |
| IUPAC Name | 1-isocyanopropylbenzene |
| Standard InChI | InChI=1S/C10H11N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1H3 |
| Standard InChI Key | JKDBZBWFGKHKGG-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)[N+]#[C-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Phenylpropyl isocyanide possesses a linear structure with the phenyl group at the terminal position of the propyl chain and the isocyanide group at the opposite end. Its molecular formula is , with a molecular weight of 145.21 g/mol. The isocyanide group’s sp-hybridized carbon atom contributes to its distinct reactivity, enabling nucleophilic and electrophilic interactions in synthetic pathways .
Table 1: Comparative Properties of Selected Isocyanides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 1-Phenylpropyl isocyanide | 145.21 | Not reported | Not reported | |
| Phenyl isocyanate | 119.12 | 165–167 | 1.096 | |
| Methyl isocyanide | 41.05 | 59–60 | 0.786 |
Synthesis and Industrial Production
Conventional Synthetic Routes
The synthesis of 1-phenylpropyl isocyanide typically involves:
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Dehydration of Formamides: Treatment of N-phenylpropylformamide with phosphorus oxychloride () yields the corresponding isocyanide .
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Hoffman Elimination: Reaction of N-phenylpropylamine with chloroform under basic conditions produces the isocyanide via intermediate carbene formation .
Industrial-Scale Manufacturing
Patented methods for isocyanate production often involve phosgenation of amines or catalytic carbonylation of nitro compounds. For example, the reaction of 1-phenylpropylamine with phosgene () generates 1-phenylpropyl isocyanide alongside hydrochloric acid . Recent advancements emphasize solvent-free processes and heterogeneous catalysts to improve yield and reduce environmental impact .
Reactivity and Applications in Organic Synthesis
Multicomponent Reactions
1-Phenylpropyl isocyanide participates in Ugi and Passerini reactions, facilitating the synthesis of peptidomimetics and heterocycles. In the Ugi reaction, it reacts with aldehydes, amines, and carboxylic acids to form α-acyloxy amides, which are pivotal in drug discovery .
Coordination Chemistry
The lone pair on the isocyanide’s carbon atom enables coordination to transition metals, forming complexes with applications in catalysis. For instance, palladium complexes of 1-phenylpropyl isocyanide catalyze Suzuki-Miyaura cross-couplings, enhancing aryl-aryl bond formation efficiency .
Biological Activity and Biomedical Applications
Antimicrobial Properties
Isocyanides, including 1-phenylpropyl derivatives, inhibit bacterial growth by covalently modifying essential enzymes. For example, they target cysteine proteases in Staphylococcus aureus, disrupting peptide digestion and leading to bacterial cell death .
Drug Delivery Systems
Helical poly(phenyl isocyanide)s modified with 1-phenylpropyl groups exhibit stimuli-responsive behavior, enabling controlled drug release. These polymers form nanoassemblies that disintegrate under acidic conditions, making them ideal for targeted cancer therapy .
Comparative Analysis with Analogous Compounds
Structural and Functional Differences
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